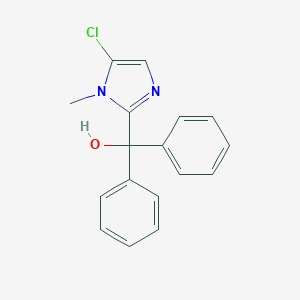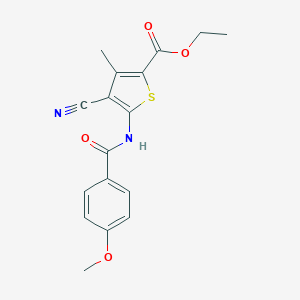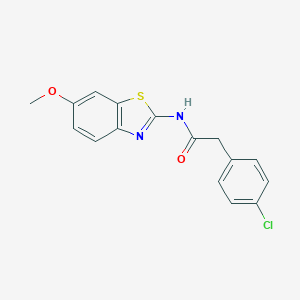![molecular formula C21H17N3O4 B253091 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B253091.png)
3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethoxy group and an oxazolo[4,5-b]pyridin-2-yl-phenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid to form an intermediate, which is then subjected to cyclization reactions to yield the desired oxazolo[4,5-b]pyridine derivative . The final step involves coupling this intermediate with 3,4-dimethoxybenzoyl chloride under appropriate conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of structurally diverse compounds.
Aplicaciones Científicas De Investigación
3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its activity against various cancer cell lines.
Pharmacology: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications.
Industry: Its unique chemical structure allows for its use in the synthesis of other complex molecules, making it valuable in the pharmaceutical and chemical industries.
Mecanismo De Acción
The mechanism of action of 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interfere with bacterial cell wall synthesis, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Substituted phenyl) oxazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: These derivatives have shown promising anticancer activity and are structurally related to the target compound.
Uniqueness
What sets 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-dimethoxy group enhances its solubility and bioavailability, making it a more effective candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C21H17N3O4 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-10-7-14(12-18(16)27-2)20(25)23-15-8-5-13(6-9-15)21-24-19-17(28-21)4-3-11-22-19/h3-12H,1-2H3,(H,23,25) |
Clave InChI |
AODQLJHVODQECM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)




![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
